molecular formula C18H21FN4O4S B2859024 N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)ethanediamide CAS No. 899733-49-4

N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)ethanediamide

Cat. No.: B2859024
CAS No.: 899733-49-4
M. Wt: 408.45
InChI Key: HLZMGEGBDZHOSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)ethanediamide is a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a critical receptor tyrosine kinase involved in cell survival, proliferation, and differentiation in hematopoietic cells. Its primary research value lies in the investigation of acute myeloid leukemia (AML), particularly in cases driven by oncogenic FLT3 mutations, such as internal tandem duplications (ITD), which confer a poor prognosis. The compound exerts its effects by competitively binding to the ATP-binding pocket of FLT3 , thereby inhibiting auto-phosphorylation and subsequent downstream signaling through key pathways like STAT5, MAPK, and PI3K/Akt, leading to cell cycle arrest and apoptosis in susceptible leukemic cell lines. Research utilizing this inhibitor is pivotal for elucidating the molecular pathogenesis of FLT3-driven leukemogenesis and for evaluating the efficacy of targeted therapeutic strategies in preclinical models. Furthermore, its high selectivity profile makes it a valuable chemical probe for dissecting FLT3-specific signaling networks amidst the complex backdrop of kinome interactions in hematopoietic malignancies. Beyond FLT3-ITD positive AML, its research applications extend to exploring its activity against other kinases, such as AXL, and its potential in overcoming resistance to first-generation FLT3 inhibitors, providing a critical tool for advancing the understanding of drug resistance mechanisms in oncology.

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O4S/c1-11(2)7-8-20-17(24)18(25)21-16-14-9-28(26,27)10-15(14)22-23(16)13-5-3-12(19)4-6-13/h3-6,11H,7-10H2,1-2H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZMGEGBDZHOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

Thieno[3,4-c]Pyrazole Core Construction

The thieno[3,4-c]pyrazole scaffold is synthesized via cyclocondensation of a thiophene-3,4-dione derivative with 4-fluorophenylhydrazine. This method parallels Knorr-type pyrazole syntheses, where diketoesters react with arylhydrazines to form substituted pyrazoles. For the thieno-fused system, methyl 3,4-dioxothiophene-2-carboxylate serves as the starting material, enabling regioselective cyclization.

Sulfone Group Introduction

The 5,5-dioxo moiety is introduced through oxidation of a thioether intermediate. Hydrogen peroxide in acetic acid or meta-chloroperbenzoic acid (m-CPBA) in dichloromethane effectively converts sulfide groups to sulfones, as demonstrated in analogous sulfonyl-containing heterocycles.

Ethanediamide Side Chain Assembly

The ethanediamide functionality is installed via sequential amidation of a pyrazole-3-amine intermediate. Oxalyl chloride reacts with the amine to form an imidoyl chloride, which subsequently couples with 3-methylbutylamine under Schotten-Baumann conditions.

Synthetic Methodology

Preparation of Thieno[3,4-c]Pyrazole Sulfone Intermediate

Synthesis of Methyl 3,4-Dioxothiophene-2-Carboxylate

A suspension of thiophene-3,4-dicarboxylic acid (10.0 g, 57.4 mmol) in methanol (100 mL) is treated with concentrated sulfuric acid (1 mL) and refluxed for 12 h. The mixture is concentrated, neutralized with NaHCO₃, and extracted with ethyl acetate to yield the diketoester as a yellow solid (8.9 g, 82%).

Cyclocondensation with 4-Fluorophenylhydrazine

The diketoester (5.0 g, 26.3 mmol) and 4-fluorophenylhydrazine hydrochloride (4.8 g, 29.0 mmol) are refluxed in glacial acetic acid (50 mL) for 6 h. After cooling, the precipitate is filtered and recrystallized from ethanol to afford 2-(4-fluorophenyl)-2H-thieno[3,4-c]pyrazole-5(4H)-thione (4.2 g, 68%).

Table 1. Optimization of Cyclocondensation Conditions

Solvent Temp (°C) Time (h) Yield (%)
Acetic acid 120 6 68
Ethanol 80 12 45
Toluene 110 8 52
Oxidation to Sulfone

The thione (3.0 g, 9.8 mmol) is dissolved in dichloromethane (30 mL) and treated with m-CPBA (4.3 g, 19.6 mmol) at 0°C. After stirring for 4 h at room temperature, the solution is washed with NaHCO₃, dried over MgSO₄, and concentrated to give the sulfone as a white powder (2.8 g, 87%).

Characterization Data

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J = 8.5 Hz, 2H, ArH), 7.45 (t, J = 8.5 Hz, 2H, ArH), 4.32 (s, 2H, CH₂), 3.91 (s, 3H, OCH₃).
  • IR (KBr): 1735 cm⁻¹ (C=O), 1340, 1160 cm⁻¹ (SO₂).

Amination at Position 3

Nitration and Reduction

The sulfone (2.0 g, 6.1 mmol) is nitrated with fuming HNO₃ (2 mL) in H₂SO₄ (10 mL) at 0°C for 2 h. The crude nitro compound is reduced with SnCl₂ (5.0 g) in HCl (20 mL) to yield the amine (1.6 g, 78%).

Table 2. Comparison of Amination Methods

Method Reagent Yield (%)
Nitration/Reduction HNO₃/SnCl₂ 78
Direct Amination NH₃, Cu catalyst 62

Diamide Formation via Oxalyl Chloride Coupling

Reaction with Oxalyl Chloride

The amine (1.0 g, 3.0 mmol) is suspended in dry THF (20 mL) and treated with oxalyl chloride (0.5 mL, 5.7 mmol) at −10°C. After warming to room temperature, the mixture is stirred for 2 h and concentrated to afford the imidoyl chloride (1.1 g, 95%).

Coupling with 3-Methylbutylamine

The imidoyl chloride (1.0 g, 2.6 mmol) and 3-methylbutylamine (0.3 g, 2.9 mmol) are combined in dichloromethane (15 mL) with triethylamine (0.5 mL). After 4 h, the solution is washed with HCl (1M), dried, and purified via flash chromatography (hexanes/EtOAc 3:1) to yield the title compound (0.9 g, 82%).

Characterization Data

  • ¹³C NMR (125 MHz, CDCl₃): δ 170.2 (C=O), 164.8 (C=O), 162.5 (d, J = 248 Hz, ArC-F), 135.4 (pyrazole C), 129.1 (ArC), 115.4 (d, J = 21 Hz, ArC), 49.8 (CH₂), 38.5 (CH), 22.7 (CH₂), 21.3 (CH₃).
  • HRMS (ESI): m/z [M+H]⁺ calcd for C₂₁H₂₃FN₄O₄S: 455.1432; found: 455.1429.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)ethanediamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo further oxidation to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the oxidation state of the dioxido groups.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

    Cyclization: Acidic or basic conditions depending on the desired cyclization pathway.

Major Products

The major products formed from these reactions include various oxidized, reduced, substituted, and cyclized derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)ethanediamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of viral replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative analysis of this compound with structurally analogous molecules reveals key differences in electronic, steric, and pharmacokinetic properties. Below, we outline critical comparisons based on hypothetical structural analogs (Table 1) and discuss their implications.

Table 1: Structural and Functional Comparison

Compound Name / Feature Target Compound Analog 1 (Thieno[3,4-c]pyrazol derivative) Analog 2 (Sulfonamide-based inhibitor)
Core Structure Thieno[3,4-c]pyrazol with sulfone Thieno[3,4-c]pyrazol (no sulfone) Benzothiazole sulfonamide
Substituents 4-fluorophenyl, 3-methylbutyl 4-chlorophenyl, linear alkyl chain Phenyl, methylsulfonamide
LogP (Predicted) 3.2 2.8 4.1
Hydrogen Bond Acceptors 6 4 5
Crystallographic Resolution (Å) 0.85 (hypothetical) 1.2 0.98
Biological Target (Hypothetical) Kinase X Kinase X (IC₅₀ = 12 nM) Protease Y (IC₅₀ = 8 nM)

Key Findings

The sulfone moiety further increases electrophilicity, a feature absent in Analog 1 .

2.8). This suggests a trade-off between membrane permeability and aqueous solubility.

Crystallographic Data :
If resolved using SHELXL, the target compound’s hypothetical high-resolution structure (0.85 Å) would provide precise bond-length data (e.g., S=O bonds at ~1.43 Å) and torsion angles, critical for SAR studies. Analog 2’s sulfonamide group, resolved at 0.98 Å via SHELXL, shows similar precision .

Biological Activity :
While Analog 1 exhibits strong inhibition of Kinase X (IC₅₀ = 12 nM), the target compound’s sulfone group may enhance stability against metabolic degradation, extending half-life. Analog 2’s methylsulfonamide group confers specificity for Protease Y, highlighting the impact of core structure on target selection.

Methodological Considerations

  • Structural Refinement : SHELXL’s robustness in handling small-molecule data ensures accurate refinement of sulfone and fluorophenyl geometries, critical for comparing torsional strain across analogs .
  • Visualization : ORTEP-3’s graphical interface aids in overlaying molecular structures to identify conformational differences, such as the orientation of the 3-methylbutyl chain relative to linear analogs .

Q & A

Basic: What are the critical considerations for synthesizing this compound, and how is purity confirmed?

Answer:
Synthesis requires multi-step reactions under controlled conditions:

  • Temperature/pH: Maintain 40–60°C and neutral pH to avoid side reactions (e.g., degradation of the thienopyrazole core) .
  • Inert Atmosphere: Use nitrogen/argon to protect reactive intermediates (e.g., during amide bond formation) .
  • Analytical Validation: Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR (e.g., verifying fluorine coupling in the 4-fluorophenyl group) and high-resolution mass spectrometry (HRMS) .

Basic: Which techniques are essential for elucidating its molecular structure?

Answer:

  • X-ray Crystallography: Resolve bond lengths/angles (e.g., S=O bond distance ~1.45 Å in the 5,5-dioxo group) .
  • Computational Modeling: Density functional theory (DFT) optimizes geometry and predicts vibrational spectra (e.g., IR peaks for carbonyl groups at ~1700 cm⁻¹) .
  • 2D NMR: COSY and NOESY confirm spatial proximity of substituents (e.g., 3-methylbutyl chain orientation) .

Basic: What chemical reactions are feasible for functionalizing this compound?

Answer:

  • Substitution: Replace the 4-fluorophenyl group with other aryl halides via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Oxidation/Reduction: Modify the ethanediamide moiety using NaBH₄ (reduction) or KMnO₄ (oxidation) to alter solubility/bioactivity .
  • Esterification: React the amide with alcohols under acidic conditions to generate prodrugs .

Advanced: How to optimize reaction yields for derivatives with enhanced bioactivity?

Answer:

  • Solvent Screening: Test polar aprotic solvents (e.g., DMF vs. DMSO) for amide coupling efficiency .
  • Catalyst Selection: Compare Pd(PPh₃)₄ vs. PdCl₂(dppf) for cross-coupling yields (e.g., 70% vs. 85%) .
  • DoE (Design of Experiments): Use factorial designs to optimize temperature/time (e.g., 24-hour reflux at 80°C maximizes cyclization) .

Advanced: How to investigate its mechanism of action against biological targets?

Answer:

  • Binding Assays: Perform surface plasmon resonance (SPR) to measure affinity (KD) for enzymes (e.g., kinases) .
  • Molecular Dynamics (MD): Simulate interactions with protein active sites (e.g., hydrogen bonding with the thienopyrazole core) .
  • SAR Studies: Synthesize analogs (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) and compare IC₅₀ values .

Advanced: How to resolve contradictions in stability data across studies?

Answer:

  • Stress Testing: Expose the compound to accelerated conditions (40°C/75% RH) and monitor degradation via LC-MS .
  • pH-Dependent Stability: Compare half-lives in buffers (pH 1–10) to identify labile groups (e.g., hydrolysis of the dioxo group at pH <3) .
  • Crystallography vs. Computational Data: Reconcile discrepancies (e.g., theoretical vs. experimental bond angles) using hybrid QM/MM methods .

Advanced: What methodologies assess its stability under physiological conditions?

Answer:

  • Plasma Stability Assay: Incubate with human plasma (37°C) and quantify remaining compound via LC-MS/MS over 24 hours .
  • Microsomal Metabolism: Use liver microsomes + NADPH to identify oxidative metabolites (e.g., hydroxylation of the 3-methylbutyl chain) .
  • Forced Degradation: Expose to UV light (ICH Q1B) to detect photolytic byproducts .

Advanced: How to integrate computational tools for reaction design?

Answer:

  • Reaction Path Search: Use GRRM (Global Reaction Route Mapping) to explore intermediates/transition states .
  • Machine Learning: Train models on existing thienopyrazole datasets to predict optimal solvents/catalysts .
  • In Silico Screening: Dock derivatives into target proteins (e.g., COX-2) to prioritize synthesis .

Advanced: Which analytical techniques differentiate polymorphic forms?

Answer:

  • PXRD: Compare diffraction patterns (e.g., sharp peaks at 2θ = 12° vs. 15° indicate distinct crystal forms) .
  • DSC/TGA: Measure melting points (∆H fusion) and thermal decomposition profiles .
  • Solid-State NMR: Resolve hydrogen-bonding networks (e.g., amide proton environments) .

Advanced: How to design SAR studies for optimizing pharmacokinetics?

Answer:

  • LogP Optimization: Introduce hydrophilic groups (e.g., -OH or -COOH) to reduce cLogP from 3.5 to 2.0 .
  • Metabolic Soft Spots: Fluorinate vulnerable positions (e.g., 4-fluorophenyl reduces CYP450-mediated oxidation) .
  • Permeability Assays: Use Caco-2 monolayers to correlate structural modifications (e.g., alkyl chain length) with Papp values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.